molecular formula C18H14N2O6S B5251815 [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

Cat. No.: B5251815
M. Wt: 386.4 g/mol
InChI Key: JJMWTCHMKGEAFO-UHFFFAOYSA-N
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Description

[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound that features a diazinane ring, a phenyl group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the diazinane ring.

    Reduction: Reduction reactions could target the carbonyl groups within the diazinane ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the phenyl group or the sulfonate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound might be used in the production of polymers, dyes, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate
  • [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

Uniqueness

The uniqueness of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-11-5-7-14(8-6-11)27(24,25)26-13-4-2-3-12(9-13)10-15-16(21)19-18(23)20-17(15)22/h2-10H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMWTCHMKGEAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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